molecular formula C13H12O3S B6371999 Methyl 4-(4-hydroxy-3-methylphenyl)thiophene-2-carboxylate CAS No. 1261896-68-7

Methyl 4-(4-hydroxy-3-methylphenyl)thiophene-2-carboxylate

Cat. No.: B6371999
CAS No.: 1261896-68-7
M. Wt: 248.30 g/mol
InChI Key: ULPMEOHYERQZRL-UHFFFAOYSA-N
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Description

Methyl 4-(4-hydroxy-3-methylphenyl)thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of thiophene derivatives, including Methyl 4-(4-hydroxy-3-methylphenyl)thiophene-2-carboxylate, can be achieved through various methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis. These methods typically involve the condensation of sulfur with carbonyl compounds under specific conditions . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Methyl 4-(4-hydroxy-3-methylphenyl)thiophene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of Methyl 4-(4-hydroxy-3-methylphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can act as voltage-gated sodium channel blockers, which is a mechanism utilized in certain anesthetics . The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Methyl 4-(4-hydroxy-3-methylphenyl)thiophene-2-carboxylate can be compared with other thiophene derivatives such as suprofen and articaine. Suprofen is a nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework, while articaine is a dental anesthetic with a 2,3,4-trisubstituent thiophene structure . The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological and material properties.

Properties

IUPAC Name

methyl 4-(4-hydroxy-3-methylphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3S/c1-8-5-9(3-4-11(8)14)10-6-12(17-7-10)13(15)16-2/h3-7,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPMEOHYERQZRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CSC(=C2)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30683926
Record name Methyl 4-(4-hydroxy-3-methylphenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261896-68-7
Record name Methyl 4-(4-hydroxy-3-methylphenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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